molecular formula C16H32N4O4 B8230690 Boc-D-HArg(Et)2-OH

Boc-D-HArg(Et)2-OH

Cat. No.: B8230690
M. Wt: 344.45 g/mol
InChI Key: PDZKOXOIRMROAB-GFCCVEGCSA-N
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Description

Boc-D-HArg(Et)₂-OH (CAS: 110761-76-7) is a chemically modified amino acid derivative featuring a D-configuration and a homoarginine backbone. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and diethyl modifications on the omega-guanidino nitrogens (Nω1 and Nω2) . The molecular formula is C₁₆H₃₂N₄O₄, with a molecular weight of 344.45 g/mol. This compound is primarily used in peptide synthesis, where its ethyl-substituted guanidino group enhances lipophilicity and may influence peptide stability, membrane permeability, or receptor interactions.

Properties

IUPAC Name

(2R)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKOXOIRMROAB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-HArg(Et)2-OH typically involves the protection of the amino group of homoarginine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) systems ensures high purity and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Scientific Research Applications

Boc-D-HArg(Et)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-D-HArg(Et)2-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of biologically active peptides .

Comparison with Similar Compounds

Boc-4-Phosphono-Phe(Et)₂-OH

  • Structure: A Boc-protected D-phosphonophenylalanine derivative with ethyl groups on the phosphono moiety.
  • Key Differences: Backbone: Phenylalanine (aromatic side chain) vs. homoarginine (guanidino side chain). Functional Groups: Phosphono group (PO₃H₂) introduces acidity and metal-binding capacity, unlike the basic guanidino group in Boc-D-HArg(Et)₂-OH. Applications: Used in synthesizing phosphopeptide mimics for studying phosphorylation-dependent signaling pathways .

Fmoc-D-Arg(Boc)₂-OH

  • Structure: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc, with Boc groups on the guanidino nitrogens.
  • Key Differences :
    • Protection Strategy : Fmoc is base-labile (cleaved with piperidine), whereas Boc is acid-labile (cleaved with trifluoroacetic acid).
    • Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection compatibility. Boc-D-HArg(Et)₂-OH is more suited for solution-phase synthesis or specialized SPPS workflows .

Boc-D-Met-OH

  • Structure : A Boc-protected D-methionine with a thioether side chain.
  • Key Differences: Side Chain: Methionine’s thioether vs. homoarginine’s ethylated guanidino group. Reactivity: Methionine is prone to oxidation, while the ethylated guanidino group in Boc-D-HArg(Et)₂-OH improves stability against enzymatic degradation. Molecular Weight: 249.3 g/mol (Boc-D-Met-OH) vs. 344.45 g/mol (Boc-D-HArg(Et)₂-OH), highlighting increased lipophilicity in the latter .

Boc-L-HArg(Et)₂-OH (L-Enantiomer)

  • Structure : L-configuration counterpart of Boc-D-HArg(Et)₂-OH.
  • Key Differences: Stereochemistry: The D-configuration in Boc-D-HArg(Et)₂-OH confers resistance to proteolytic cleavage, making it valuable in designing stable peptide therapeutics. Biological Activity: L-forms are typically recognized by endogenous enzymes, whereas D-forms may evade immune detection .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Boc-D-HArg(Et)₂-OH and Analogues

Compound Molecular Weight (g/mol) Protecting Groups Key Functional Groups Solubility (Polar Solvents) Primary Applications
Boc-D-HArg(Et)₂-OH 344.45 Boc (α-amino) Diethyl-guanidino Moderate in DMF/DMSO Peptide synthesis, stability studies
Boc-4-Phosphono-Phe(Et)₂-OH 401.4 Boc (α-amino) Phosphono, ethyl High in aqueous buffers Phosphopeptide mimics
Fmoc-D-Arg(Boc)₂-OH ~500 (estimated) Fmoc (α-amino) Boc-guanidino High in DMF SPPS, combinatorial libraries
Boc-D-Met-OH 249.3 Boc (α-amino) Thioether Low in water Oxidation-sensitive peptides

Steric and Electronic Effects

  • The diethyl groups on Boc-D-HArg(Et)₂-OH introduce steric hindrance, reducing hydrogen-bonding capacity compared to unmodified arginine. This may decrease solubility in aqueous media but enhance lipid bilayer penetration.
  • In contrast, the phosphono group in Boc-4-Phosphono-Phe(Et)₂-OH increases polarity and metal-binding ability, making it suitable for chelating applications .

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